![molecular formula C13H15BF4O2 B6168991 2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628442-71-6](/img/no-structure.png)

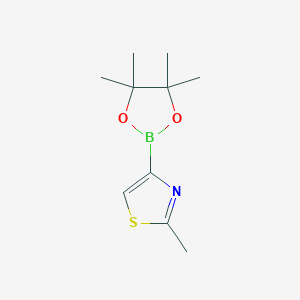

2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . It involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This process has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

Synthesis Analysis

The synthesis of difluoromethylated compounds often involves metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry . An example of a synthetic photocatalyzed methodology for the cyanodifluoromethylation of alkenes has been developed .Molecular Structure Analysis

The molecular structures and electronic properties of difluoromethylated compounds can be systematically characterized through theoretical calculations conducted at the DFT/PBE0-D3BJ/def2-TZVP level .Chemical Reactions Analysis

Visible-light-photocatalyzed difluoromethylation reactions are shown to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds can vary. For example, the difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .作用机制

Target of Action

The primary target of this compound, also known as Inavolisib , is the phosphatidylinositol 3-kinase (PI3K) alpha . PI3K alpha plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .

Mode of Action

Inavolisib is a highly selective inhibitor and degrader of mutant PI3K alpha . It interacts with its target by binding to the kinase domain of PI3K alpha, thereby inhibiting its activity . This results in the suppression of the PI3K signaling pathway, which is often upregulated in various types of cancers .

Biochemical Pathways

The inhibition of PI3K alpha by Inavolisib affects the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell cycle progression, growth, and survival. Its inhibition leads to the suppression of tumor growth and enhances the sensitivity of cancer cells to other antineoplastic agents .

Pharmacokinetics

The pharmacokinetic properties of Inavolisib are currently under investigation . It’s known that the compound is administered orally .

Result of Action

The molecular and cellular effects of Inavolisib’s action primarily involve the suppression of tumor growth . By inhibiting the PI3K alpha and subsequently the PI3K/AKT/mTOR signaling pathway, Inavolisib can induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of Inavolisib can be influenced by various environmental factors. These may include the presence of other medications, the patient’s health status, genetic factors such as specific mutations in the PI3K alpha, and the tumor microenvironment . .

未来方向

The field of difluoromethylation is rapidly advancing, with new methods and reagents being developed. These advances have the potential to streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2,5-difluoro-4-(difluoromethyl)iodobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base to yield the final product.", "Starting Materials": [ "2,5-difluoro-4-(difluoromethyl)iodobenzene", "bis(pinacolato)diboron", "palladium catalyst", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "base" ], "Reaction": [ "Step 1: 2,5-difluoro-4-(difluoromethyl)iodobenzene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic ester intermediate.", "Step 2: The boronic ester intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base to yield the final product." ] } | |

CAS 编号 |

1628442-71-6 |

产品名称 |

2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

分子式 |

C13H15BF4O2 |

分子量 |

290.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate](/img/structure/B6168943.png)